molecular formula C25H30N2O3S B11450066 4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

Cat. No.: B11450066
M. Wt: 438.6 g/mol
InChI Key: ZJUCTKKZABSITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione can be achieved through a transition metal-free one-pot cascade reaction. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature . This environmentally benign process results in good to excellent yields of the desired tricyclic compounds.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis routes, such as the one-pot cascade reaction, can be adapted for large-scale production. The use of renewable starting materials and mild reaction conditions are key factors in developing sustainable industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity, including anti-inflammatory and antimicrobial properties, is of interest for drug discovery and development.

    Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications.

    Industry: Its stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, modulating signaling pathways, and altering cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione stands out due to its unique tricyclic structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its synthesis via environmentally benign methods also highlights its significance in green chemistry.

Properties

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

4-cyclohexyl-12,12-dimethyl-6-(2-phenylethyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C25H30N2O3S/c1-25(2)15-19-20(16-30-25)31-23-21(19)22(28)27(18-11-7-4-8-12-18)24(29)26(23)14-13-17-9-5-3-6-10-17/h3,5-6,9-10,18H,4,7-8,11-16H2,1-2H3

InChI Key

ZJUCTKKZABSITM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3CCC4=CC=CC=C4)C5CCCCC5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.